Cas no 1006323-03-0 (ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate)

ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-((4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
- ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate
- CS-0299177
- EN300-230967
- AKOS000314025
- 1006323-03-0
- ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate
- STK351216
- ETHYL 2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETATE
- ETHYL {[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PYRIMIDIN-2-YL]THIO}ACETATE
- ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate
- Ethyl2-((4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
- ethyl 2-{[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate
- ethyl 2-[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate
-
- MDL: MFCD08556256
- Inchi: InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-6-5-11(16-13)10-7-15-17(3)9(10)2/h5-7H,4,8H2,1-3H3
- InChI Key: ZHZPOBSVVMUBEV-UHFFFAOYSA-N
- SMILES: CCOC(=O)CSC1=NC=CC(=N1)C2=C(C)N(C)N=C2
Computed Properties
- Exact Mass: 292.09939694Da
- Monoisotopic Mass: 292.09939694Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 95.2Ų
ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230967-0.5g |
ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006323-03-0 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
Enamine | EN300-230967-0.25g |
ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006323-03-0 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
Enamine | EN300-230967-2.5g |
ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006323-03-0 | 95% | 2.5g |
$923.0 | 2024-06-20 | |
Enamine | EN300-230967-0.05g |
ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006323-03-0 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
Enamine | EN300-230967-1.0g |
ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006323-03-0 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
Enamine | EN300-230967-0.1g |
ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006323-03-0 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
Enamine | EN300-230967-5g |
ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006323-03-0 | 5g |
$1364.0 | 2023-09-15 | ||
Enamine | EN300-230967-1g |
ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006323-03-0 | 1g |
$470.0 | 2023-09-15 | ||
Enamine | EN300-230967-10.0g |
ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006323-03-0 | 95% | 10.0g |
$2024.0 | 2024-06-20 | |
Enamine | EN300-230967-5.0g |
ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate |
1006323-03-0 | 95% | 5.0g |
$1364.0 | 2024-06-20 |
ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate Related Literature
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
Additional information on ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate
Professional Introduction to Ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate (CAS No. 1006323-03-0)
Ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate, with the CAS number 1006323-03-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The molecular structure of this compound features a pyrazole ring linked to a pyrimidine moiety through a sulfur-containing bridge, which contributes to its unique chemical properties and reactivity.
The synthesis of Ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. The presence of the dimethylpyrazole substituent enhances the electron density on the pyrimidine ring, making it more susceptible to nucleophilic attacks. This characteristic is particularly useful in designing molecules that can interact with biological targets such as enzymes and receptors.
In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic scaffolds due to their diverse pharmacological profiles. The pyrazole and pyrimidine moieties are well-known for their role in medicinal chemistry, often serving as key structural elements in drugs targeting various diseases. For instance, derivatives of these heterocycles have shown promise in the treatment of infectious diseases, cancer, and inflammatory conditions. The sulfanyl group in the structure of Ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate further enhances its potential as a bioactive molecule by facilitating interactions with biological macromolecules.
One of the most compelling aspects of this compound is its potential application in drug discovery. The combination of the pyrazole and pyrimidine rings provides a versatile platform for designing molecules with tailored biological activities. Researchers have been exploring various derivatives of this class to identify compounds with improved efficacy and reduced toxicity. The sulfanyl group, in particular, has been shown to enhance binding affinity to certain biological targets, making it an attractive feature for medicinal chemists.
The latest advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of these compounds with high accuracy. These computational studies have helped in understanding the structural features that contribute to their bioactivity. For example, molecular docking simulations have revealed that the sulfanyl group interacts favorably with specific residues on target proteins, leading to potent inhibitory effects. This knowledge has guided the design of new analogs with enhanced pharmacological properties.
Furthermore, the synthesis of Ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate has been optimized for scalability and efficiency, making it feasible for industrial production. Modern synthetic techniques such as flow chemistry and catalytic processes have significantly improved the yield and purity of this compound. These advancements have opened up new possibilities for its application in pharmaceutical research and development.
The potential therapeutic applications of this compound are vast. Initial studies have suggested that it may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, its ability to interact with enzymes and receptors makes it a promising candidate for developing drugs against neurological disorders. The dimethylpyrazole moiety has been particularly noted for its ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders.
In conclusion, Ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate (CAS No. 1006323-03-0) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique chemical properties make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play a crucial role in the development of next-generation drugs.
1006323-03-0 (ethyl 2-{4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-ylsulfanyl}acetate) Related Products
- 139419-29-7(1H-Pyrazole-1-acetic acid, 4-(2-pyridinyl)-5-(3-pyridinyl)-, ethyl ester)
- 1033431-24-1(1',5'-Dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylic Acid)
- 129332-21-4(1H-Pyrazole-1-acetic acid, 4-phenyl-5-(3-pyridinyl)-, ethyl ester)
- 136609-26-2(RP 70676)
- 129332-24-7(1H-Pyrazole-1-acetic acid, 5-phenyl-4-(2-pyridinyl)-, ethyl ester)
- 689251-90-9(1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(3-pyridinyl)-, methyl ester)
- 6147-80-4(ethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate)
- 353508-38-0(Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-,methyl ester)
- 956721-98-5(1-Methyl-4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine)
- 1006440-64-7(2-{4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}acetic acid)
